

Introduction: Unveiling the Characteristics of a Versatile Pyridine Derivative

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Methyl 5-formylpyridine-3-carboxylate*

Cat. No.: *B029372*

[Get Quote](#)

Methyl 5-formylpyridine-3-carboxylate is a heterocyclic organic compound featuring a pyridine ring scaffold, a core structure in numerous biologically active molecules. The strategic placement of a methyl ester at the 3-position and a formyl (aldehyde) group at the 5-position renders it a valuable intermediate in medicinal chemistry and organic synthesis. The electron-withdrawing nature of these substituents on the pyridine ring influences the molecule's reactivity, polarity, and, consequently, its solubility and stability—critical parameters that govern its handling, formulation, and ultimate application in drug discovery and material science.

This technical guide provides a comprehensive analysis of the solubility and stability of **Methyl 5-formylpyridine-3-carboxylate**. By integrating theoretical principles with field-proven experimental protocols, this document serves as an essential resource for researchers navigating the challenges of its application. We will explore the physicochemical properties that dictate its behavior in various solvent systems and under diverse environmental stressors, offering both predictive insights and robust methodologies for empirical validation.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for **Methyl 5-formylpyridine-3-carboxylate** is not extensively available in the public domain. However, by examining its structural components and comparing them to well-characterized analogs, we can construct a reliable physicochemical

profile. The presence of a polar pyridine ring, a hydrogen bond-accepting ester, and a reactive aldehyde group suggests a compound with moderate polarity.

Property	Methyl 5-formylpyridine-3-carboxylate	Methyl 5-bromopyridine-3-carboxylate (Analog)	Methyl pyridine-3-carboxylate (Analog)	Pyridine-2-carboxaldehyde (Analog)
Molecular Formula	C ₈ H ₇ NO ₃ [1]	C ₇ H ₆ BrNO ₂ [2]	C ₇ H ₇ NO ₂	C ₆ H ₅ NO[3]
Molecular Weight	165.15 g/mol	216.03 g/mol [2]	137.14 g/mol [4]	107.11 g/mol [3]
Physical Form	Predicted to be a solid	Solid[2]	Crystalline Powder[4]	Oily Liquid[3]
Melting Point	Not available	96-100 °C[2]	41 °C[4]	Not Applicable
Predicted XlogP	0.2[1]	Not available	Not available	Not available
Water Solubility	Predicted to be sparingly soluble	Not available	Not available	Readily dissolves[5]

Table 1: Comparative physicochemical properties of **Methyl 5-formylpyridine-3-carboxylate** and its structural analogs.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. The structure of **Methyl 5-formylpyridine-3-carboxylate**—containing a polar aromatic heterocycle, an ester, and an aldehyde—suggests a nuanced solubility profile.

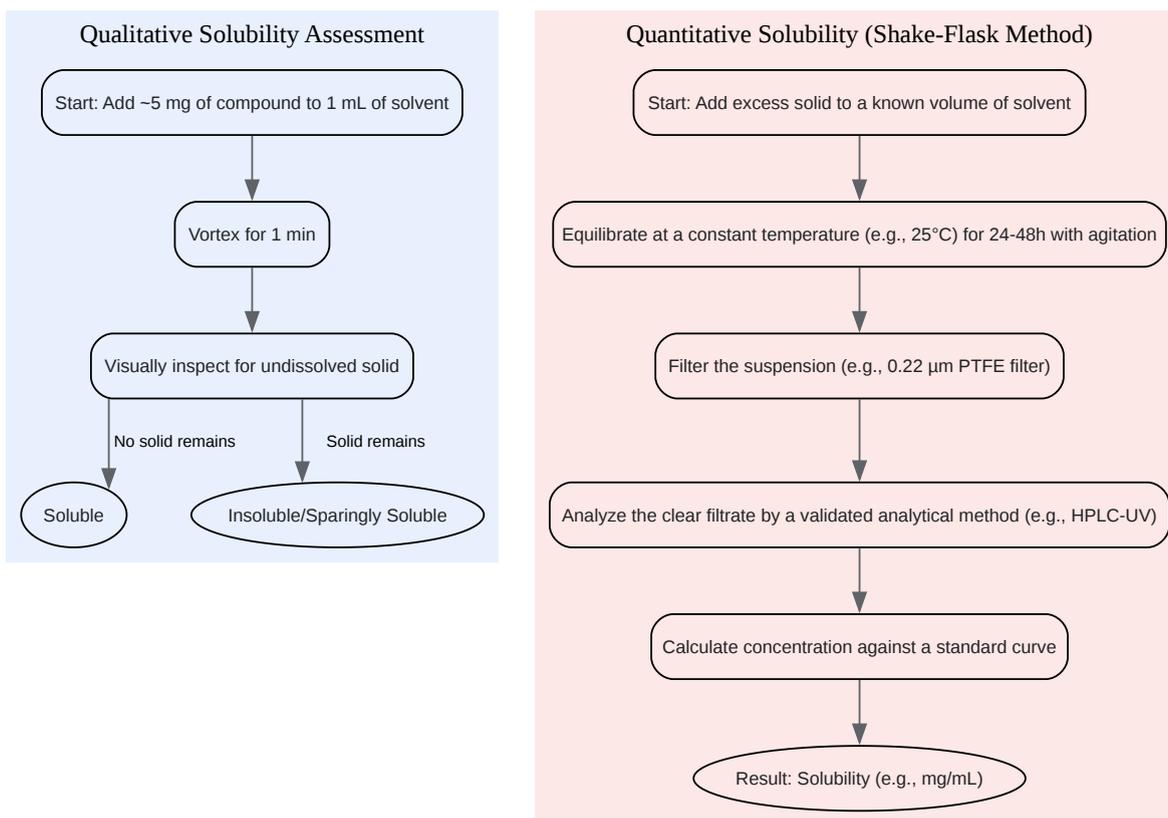
Theoretical Solubility Assessment

The predicted XlogP value of 0.2 indicates a compound that is relatively hydrophilic. The nitrogen atom in the pyridine ring and the oxygen atoms in the ester and aldehyde groups can act as hydrogen bond acceptors, promoting solubility in polar protic solvents like water and ethanol. Pyridine-2-carboxaldehyde, a close structural analog of the aldehyde portion, readily

dissolves in water, ethanol, and acetone, suggesting that the formyl group contributes significantly to its hydrophilic character[5]. However, the overall molecule is larger and more rigid than this simple aldehyde, which may temper its aqueous solubility. It is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for stock solutions in drug discovery.

Experimental Workflow for Solubility Determination

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard procedure for determining the qualitative and quantitative solubility of **Methyl 5-formylpyridine-3-carboxylate**.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for determining solubility.

Step-by-Step Protocol:

- Solvent Selection: A range of solvents should be tested, including but not limited to:
 - Aqueous buffers (pH 3, 5, 7.4, 9)

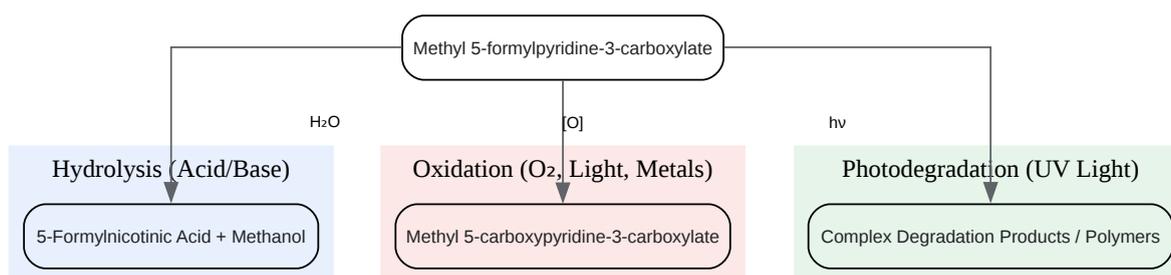
- Water (deionized)
- Ethanol
- Methanol
- Dimethyl sulfoxide (DMSO)
- Acetonitrile (ACN)
- Dichloromethane (DCM)
- Qualitative Assessment:
 - Add approximately 5 mg of **Methyl 5-formylpyridine-3-carboxylate** to 1 mL of each solvent in a clear vial.
 - Vortex the mixture vigorously for 1 minute.
 - Visually inspect the solution against a dark background. If no solid particles are visible, the compound is considered soluble at ≥ 5 mg/mL.
- Quantitative Assessment (Shake-Flask Method):
 - Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
 - After equilibration, allow the suspension to settle.
 - Withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 μ m PTFE) to remove any undissolved solid.
 - Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a calibration curve prepared from a known standard.

Stability Profile: Identifying and Mitigating Degradation

The stability of a compound is paramount for its storage, handling, and the reliability of experimental results. The two primary functional groups of concern in **Methyl 5-formylpyridine-3-carboxylate** are the methyl ester and the aldehyde, which are susceptible to hydrolysis and oxidation, respectively.

Potential Degradation Pathways

- **Hydrolytic Degradation:** The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (5-formylnicotinic acid) and methanol. This reaction is typically slow at neutral pH but can be accelerated at pH extremes and elevated temperatures. The hydrolysis of esters on pyridine rings is a known process in organic chemistry[6][7][8].
- **Oxidative Degradation:** The aldehyde group is prone to oxidation to a carboxylic acid, forming methyl 5-carboxypyridine-3-carboxylate. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.
- **Photodegradation:** Pyridine and its derivatives can absorb UV light, which may lead to photochemical reactions[9][10][11]. While some pyridine derivatives are used as photostabilizers, the presence of the formyl and ester groups may introduce new photochemical pathways, leading to decomposition or polymerization.



[Click to download full resolution via product page](#)

Figure 2: Potential degradation pathways.

Forced Degradation and Stability-Indicating Method Development

To systematically evaluate the stability of **Methyl 5-formylpyridine-3-carboxylate**, forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products. This is also crucial for developing a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all its degradation products.

Experimental Protocol for Forced Degradation:

- Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.
 - Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or gently heat for a shorter duration.
 - Oxidation: Dilute the stock solution with 3-6% H₂O₂ and keep at room temperature for several hours.
 - Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for 24-48 hours. Also, heat a solution of the compound.
 - Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.
- Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass

spectrometer (MS) to identify the mass of the degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Long-Term Stability Testing

Following the development of a stability-indicating method, long-term stability studies should be performed under standardized conditions to establish a re-test period or shelf life.

ICH-Recommended Storage Conditions for Long-Term Stability:

Study	Storage Condition	Minimum Time Period
Long-term	25 °C ± 2 °C / 60% RH ± 5% RH	12 months
Intermediate	30 °C ± 2 °C / 65% RH ± 5% RH	6 months
Accelerated	40 °C ± 2 °C / 75% RH ± 5% RH	6 months

Table 2: ICH recommended storage conditions for stability testing of active substances.

Testing Frequency:

- Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
- Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).

Conclusion and Recommendations

Methyl 5-formylpyridine-3-carboxylate is a promising synthetic intermediate whose utility is intrinsically linked to its solubility and stability. Based on its structure and data from analogous compounds, it is predicted to be a polar molecule with good solubility in polar organic solvents and limited to moderate solubility in aqueous media. The primary stability concerns are the potential for hydrolysis of the methyl ester and oxidation of the aldehyde group.

For researchers and drug development professionals, the following is recommended:

- **Solubility:** Always determine the solubility experimentally in the specific solvent systems relevant to your application. For biological assays, preparing concentrated stock solutions in DMSO is a standard and recommended practice.
- **Stability:**
 - **Storage:** The solid compound should be stored in a cool, dry, and dark place to minimize hydrolytic, oxidative, and photolytic degradation.
 - **Solutions:** Solutions, particularly in protic solvents like methanol or water, should be prepared fresh. If storage is necessary, they should be kept at low temperatures (-20 °C or -80 °C) and protected from light. Basic or acidic aqueous solutions should be avoided for long-term storage.
- **Analytical Monitoring:** Employ a validated stability-indicating HPLC method to monitor the purity of the compound over time, especially when used in critical applications or long-term studies.

By adhering to these guidelines and employing the robust experimental protocols detailed herein, scientists can confidently and effectively utilize **Methyl 5-formylpyridine-3-carboxylate** in their research and development endeavors.

References

- ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [\[Link\]](#)
- PubChem. 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid. Available at: [\[Link\]](#)
- Cheméo. Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Available at: [\[Link\]](#)
- PubChemLite. **Methyl 5-formylpyridine-3-carboxylate** (C₈H₇NO₃). Available at: [\[Link\]](#)
- Wikipedia. Pyridine-2-carbaldehyde. Available at: [\[Link\]](#)

- ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [\[Link\]](#)
- PubChem. 2-Pyridinecarboxaldehyde. Available at: [\[Link\]](#)
- IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available at: [\[Link\]](#)
- Google Patents. US4185027A - Hydrolysis of methyl esters.
- Journal of the American Chemical Society. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [\[Link\]](#)
- Organic Chemistry Portal. Methyl Esters. Available at: [\[Link\]](#)
- Solubility of Things. 2-Pyridinecarboxaldehyde. Available at: [\[Link\]](#)
- Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [\[Link\]](#)
- ResearchGate. Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Available at: [\[Link\]](#)
- Wikipedia. Pyridine. Available at: [\[Link\]](#)
- MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [\[Link\]](#)
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
- PubMed. UV photolysis for accelerating pyridine biodegradation. Available at: [\[Link\]](#)
- MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [\[Link\]](#)
- PubChem. Methyl 5-(furan-3-yl)pyridine-3-carboxylate. Available at: [\[Link\]](#)
- Angene Chemical. 3-Pyridinecarboxylic acid, 6-formyl-, methyl ester(CAS# 10165-86-3). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - Methyl 5-formylpyridine-3-carboxylate (C₈H₇NO₃) [pubchemlite.lcsb.uni.lu]
- 2. 5-溴吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unveiling the Characteristics of a Versatile Pyridine Derivative]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029372#methyl-5-formylpyridine-3-carboxylate-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com